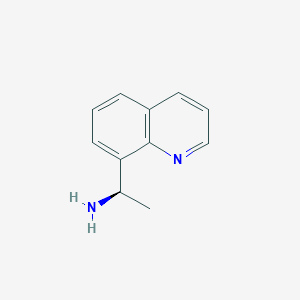

(R)-1-(Quinolin-8-YL)ethan-1-amine

Description

Significance of Chiral Amines as Core Structural Motifs in Advanced Organic Synthesis

Chiral amines are fundamental building blocks in the construction of complex, high-value molecules. psu.edu Their prevalence is particularly notable in the pharmaceutical and agrochemical industries, where the specific three-dimensional arrangement of a molecule can dictate its biological activity. It is estimated that approximately 40-45% of small-molecule pharmaceuticals and a significant portion of agrochemicals contain a chiral amine fragment. rsc.orgmdpi.com The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark historical reminder of the critical importance of producing bioactive compounds as single, pure enantiomers. ecust.edu.cn

Beyond their presence in final products, chiral amines are indispensable tools in the process of synthesis itself. They are widely employed as chiral auxiliaries, temporarily imparting chirality to a substrate to guide a stereoselective reaction, and as resolving agents to separate racemic mixtures. ecust.edu.cntue.nl Furthermore, they can function directly as organocatalysts or as crucial components of more complex chiral ligands for metal-catalyzed reactions. rsc.orgtue.nl The development of efficient synthetic routes to enantiomerically enriched amines, whether through traditional resolution, biocatalysis, or asymmetric hydrogenation, remains a key focus of modern chemical research. psu.edursc.org

Overview of Quinoline (B57606) Derivatives as Privileged Chiral Scaffolds in Catalysis

The quinoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry and catalysis. nih.govnih.govmdpi.com This designation stems from its frequent appearance in a wide array of natural products and synthetic compounds that exhibit significant biological activity, including anticancer, antimicrobial, and antimalarial properties. nih.govmdpi.com The structural rigidity, aromatic nature, and presence of a nitrogen atom for coordination make the quinoline moiety an excellent framework for the design of chiral ligands and organocatalysts. polyu.edu.hknih.gov

When a chiral center is introduced to the quinoline framework, as in (R)-1-(Quinolin-8-YL)ethan-1-amine, the resulting molecule can serve as a powerful tool in asymmetric catalysis. The quinoline nitrogen, along with the chiral amine group, can act as a bidentate ligand, coordinating to a metal center and creating a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. researchgate.net Ligands derived from quinoline have been successfully applied in a multitude of asymmetric transformations, including hydrogenations, cycloadditions, and carbon-carbon bond-forming reactions. polyu.edu.hkrsc.orgorganic-chemistry.org

Historical Context and Evolution of Chiral Amine Catalysis and Ligand Design

The use of chiral amines as catalysts in asymmetric reactions has a rich history, with the pioneering work of chemists like Pracejus in the 1960s demonstrating the potential of naturally occurring cinchona alkaloids, such as quinine (B1679958) and quinidine (B1679956), to catalyze reactions like the asymmetric alcoholysis of ketenes. psu.edu For many years, these alkaloids, with their complex yet highly effective structures, dominated the field. mdpi.com

The past few decades, however, have witnessed a dramatic expansion in the diversity of chiral amine catalysts. psu.edu This evolution was driven by the desire for catalysts with broader substrate scope, higher efficiency, and modularity, allowing for fine-tuning of their steric and electronic properties. rsc.org This led to the development of catalysts based on readily available chiral sources like amino acids (e.g., proline and its derivatives) and synthetic chiral diamines. researchgate.net The design of C2-symmetric ligands, where two identical chiral units are related by a rotational axis, has been a particularly fruitful strategy, leading to the creation of highly effective ligands for a variety of metal-catalyzed processes. mdpi.com The development of modular ligands, where different components can be easily varied, has allowed for the rapid optimization of catalysts for specific applications. rsc.org

Stereochemical Considerations and Enantiomeric Purity in Chiral Quinoline Derivatives

As with all chiral molecules, the precise three-dimensional arrangement, or stereochemistry, of quinoline derivatives is paramount to their function, especially in a biological or catalytic context. ecust.edu.cn The concept of chirality, or "handedness," means that a molecule like this compound is non-superimposable on its mirror image, the (S)-enantiomer. This difference in spatial arrangement can lead to vastly different interactions with other chiral molecules, such as biological receptors or substrates in a catalytic reaction. ecust.edu.cn

Therefore, the determination and control of enantiomeric purity are critical. Enantiomeric excess (ee) is the standard measure used to describe the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. For applications in catalysis and pharmaceuticals, high enantiomeric purity (typically >95% ee) is often required. rsc.org The absolute configuration of a chiral center, designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules, defines its actual spatial arrangement. rsc.org The synthesis of quinoline alkaloids and their derivatives requires careful control over these stereochemical aspects to ensure the desired biological activity or catalytic performance. rsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

(1R)-1-quinolin-8-ylethanamine |

InChI |

InChI=1S/C11H12N2/c1-8(12)10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,12H2,1H3/t8-/m1/s1 |

InChI Key |

JNGWMTGFGBBLEE-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC2=C1N=CC=C2)N |

Canonical SMILES |

CC(C1=CC=CC2=C1N=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for R 1 Quinolin 8 Yl Ethan 1 Amine and Analogues

Enantioselective Hydrogenation Strategies

Enantioselective hydrogenation represents one of the most direct and efficient routes to chiral tetrahydroquinolines from readily available quinoline (B57606) precursors. dicp.ac.cn The development of iridium-based catalytic systems has been particularly pivotal in this area.

A significant breakthrough in the synthesis of optically active tetrahydroquinolines is the use of iridium catalysts. Researchers have developed a highly effective system utilizing an in situ-prepared chiral iridium complex from [Ir(COD)Cl]₂ (dichloro(1,5-cyclooctadiene)iridium(I) dimer), a chiral bisphosphine ligand, and an iodine additive. acs.orgnih.gov This method has proven to be the first example of a highly enantioselective hydrogenation of quinoline derivatives. dicp.ac.cn

The reaction is typically carried out under hydrogen pressure in an appropriate solvent, such as toluene. acs.org The presence of iodine as an additive is crucial for the reaction to proceed, with other additives like TCIA, IBr, and ICl also showing effectiveness. acs.org Mechanistic studies suggest that the catalytic cycle involves a 1,4-hydride addition to the quinoline ring, followed by isomerization and a subsequent 1,2-hydride addition. The active catalytic species is proposed to be an Ir(III) complex containing both chloride and iodide ligands. acs.org This methodology provides an efficient pathway to a variety of optically active tetrahydroquinolines with enantiomeric excesses (ee) of up to 96%. acs.orgnih.gov

The success of iridium-catalyzed asymmetric hydrogenation is heavily dependent on the choice of the chiral ligand. A wide array of ligands has been developed and tested to optimize enantioselectivity. Among these, chiral bisphosphine ligands are prominent.

The (R)-MeO-Biphep ligand, when combined with [Ir(COD)Cl]₂ and iodine, has demonstrated high efficiency, yielding up to 96% ee for the hydrogenation of various quinoline derivatives. nih.gov Other commercially available bidentate phosphine (B1218219) ligands have also been evaluated. For the hydrogenation of 2-methylquinoline, enantioselectivities were found to decrease when ligands such as Ir-BINAP (87% ee), Ir-DIOP (53% ee), or Ir-Me-DuPhos (51% ee) were used instead of Ir-MeO-Biphep (94% ee). dicp.ac.cnacs.org

Further research has explored other classes of ligands. Chiral ferrocenyloxazoline-derived N,P ligands have been successfully employed, achieving up to 92% ee. psu.edu Additionally, BINOL-derived diphosphonites, particularly those with a diphenyl ether backbone, have been identified as excellent ligands for this transformation, yielding enantioselectivities between 73% and 96%. nih.govrsc.org The choice of ligand backbone has been shown to be a critical factor in achieving high performance. rsc.org

Table 1: Evaluation of Chiral Ligands in Iridium-Catalyzed Asymmetric Hydrogenation of 2-Methylquinoline

| Chiral Ligand | Enantiomeric Excess (ee) | Reference |

|---|---|---|

| (R)-MeO-Biphep | 94% | dicp.ac.cnacs.org |

| BINAP | 87% | dicp.ac.cnacs.org |

| DIOP | 53% | dicp.ac.cnacs.org |

| Me-DuPhos | 51% | dicp.ac.cnacs.org |

| (S,SP)-Ferrocenyloxazoline N,P Ligand | 92% | psu.edu |

This table is interactive and can be sorted by column.

The iridium-catalyzed asymmetric hydrogenation methodology has been applied to a diverse range of quinoline substrates. The reaction generally shows high enantioselectivities for 2-alkyl-substituted quinolines, regardless of the alkyl chain length. psu.edu Substrates bearing functional groups such as free hydroxyls can also be hydrogenated smoothly with high enantioselectivity. dicp.ac.cn Furthermore, the process has been successfully scaled, demonstrating its potential for industrial applications with high substrate-to-catalyst ratios. rsc.org

However, the methodology has its limitations. A notable issue is the low enantioselectivities observed for 3- or 4-substituted quinoline derivatives, with some reactions yielding products with as low as 0% and 1% ee for 3- and 4-methylquinoline, respectively. dicp.ac.cn The precise reason for this dramatic drop in stereocontrol is not yet fully understood. dicp.ac.cn Despite this, the broad applicability for 2-substituted quinolines makes it a valuable tool for synthesizing chiral tetrahydroquinoline alkaloids and other biologically active compounds. dicp.ac.cnacs.org

Table 2: Substrate Scope in Iridium-Catalyzed Asymmetric Hydrogenation

| Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 2-Methylquinoline | 2-Methyl-1,2,3,4-tetrahydroquinoline | 99% | 94% | acs.org |

| 2-Ethylquinoline | 2-Ethyl-1,2,3,4-tetrahydroquinoline | 99% | 95% | acs.org |

| 2-Propylquinoline | 2-Propyl-1,2,3,4-tetrahydroquinoline | 99% | 96% | acs.org |

| 2-(n-Butyl)quinoline | 2-(n-Butyl)-1,2,3,4-tetrahydroquinoline | 99% | 95% | acs.org |

| 2-Styrylquinoline | 2-Styryl-1,2,3,4-tetrahydroquinoline | 99% | 96% | acs.org |

| 3-Methylquinoline | 3-Methyl-1,2,3,4-tetrahydroquinoline | >95% | 0% | dicp.ac.cn |

This table is interactive and can be sorted by column.

Transition Metal-Catalyzed Asymmetric Functionalization Reactions

Beyond hydrogenation, transition metal-catalyzed reactions that functionalize the quinoline core offer alternative synthetic routes. These methods introduce molecular complexity through carbon-carbon bond formation, often leveraging the inherent properties of the quinoline structure to direct the reaction.

The 8-aminoquinoline (B160924) moiety serves as an effective directing group in palladium-catalyzed C(sp²)-H functionalization reactions. This strategy allows for the selective arylation of C-H bonds, a transformation that is traditionally difficult to achieve. nih.gov In this approach, an 8-aminoquinoline amide is used as the substrate, which directs the palladium catalyst to a specific C-H bond for activation and subsequent coupling with an aryl iodide. nih.govacs.org

The reaction typically employs a palladium acetate (B1210297) catalyst and a base like cesium phosphate (B84403) in a suitable solvent. nih.gov This methodology has been shown to be effective for the arylation of both sp³ and sp² C-H bonds. For instance, it enables the efficient arylation at the β-position of an alkyl chain in a carboxylic acid derivative. nih.gov The directing group can often be removed after the desired functionalization has been achieved, making this a powerful tool for synthesizing complex molecules. acs.org

A novel and powerful strategy for creating complex, three-dimensional structures from flat aromatic precursors is the iridium-catalyzed asymmetric allylic dearomatization reaction. acs.orgnih.gov This reaction has been successfully applied to quinoline derivatives, providing access to dearomatized products in high yields and excellent enantioselectivities (up to 99% ee). acs.orgacs.org

The process involves an intramolecular reaction where an allylic group tethered to the quinoline nitrogen attacks the aromatic ring, facilitated by a chiral iridium catalyst. acs.orgnih.gov The choice of ligand is again critical, with ligands such as Me-THQphos proving to be particularly efficient for the dearomatization of certain quinolines. acs.orgacs.org Mechanistic investigations suggest that the reaction may proceed through the formation of a quinolinium species as a key intermediate. acs.orgnih.gov This method not only creates stereogenic centers but also breaks the aromaticity of the quinoline core, rapidly building molecular complexity. acs.org

Other Metal-Catalyzed Enantioselective Transformations utilizing Chiral Quinoline Amine Precursors (e.g., Titanium, Ruthenium)

Beyond the more common metals used in catalysis, titanium and ruthenium complexes have emerged as powerful tools for enantioselective transformations, often utilizing chiral ligands derived from quinoline amines. These metals offer unique reactivity profiles, enabling a range of synthetic applications.

Titanium-Catalyzed Transformations: Titanium catalysts are notable for their ability to facilitate multicatalytic, one-pot reactions under mild conditions. A novel system employing a single titanium catalyst can perform three distinct transformations: the direct coupling of a carboxylic acid and a primary amine to form an amide, the selective partial reduction of this amide to an imine, and finally, the enantioselective cyanation of the imine. This process yields enantio-enriched chiral amines with up to 90% enantiomeric excess (ee), streamlining the synthesis of complex chiral amine compounds. digitellinc.com This strategy holds significant potential for creating derivatives of chiral quinoline amines by starting with appropriate quinoline-containing carboxylic acids or amine building blocks.

Ruthenium-Catalyzed Transformations: Ruthenium catalysts have proven highly effective in the asymmetric hydrogenation of quinolines and the synthesis of quinoline derivatives. Chiral cationic η⁶-arene–N-tosylethylenediamine–Ru(II) complexes, for instance, are capable of hydrogenating a wide array of quinoline derivatives to produce 1,2,3,4-tetrahydroquinolines with excellent enantioselectivity (up to >99% ee) and full conversion. acs.orgnih.gov The mechanism is understood to be an ionic, cascade reaction involving 1,4-hydride addition, isomerization, and a final 1,2-hydride addition. nih.gov The enantioselectivity is believed to arise from a CH/π interaction between the ruthenium complex's arene ligand and the fused phenyl ring of a dihydroquinoline intermediate. nih.gov

Furthermore, ruthenium catalysts facilitate the synthesis of substituted quinolines through various coupling reactions. Cationic Ru-H complexes can promote the deaminative coupling of 2-aminoaryl aldehydes or ketones with branched amines to regioselectively form 2-substituted or 2,4-disubstituted quinolines. digitellinc.com Other ruthenium pincer complexes catalyze the acceptorless dehydrogenative coupling (ADC) of alcohols, providing a sustainable method for synthesizing quinoline and quinazoline (B50416) derivatives. rsc.org These methods, while not all inherently asymmetric, could be adapted for enantioselective synthesis through the use of chiral quinoline-based ligands or precursors.

| Catalyst Type | Transformation | Substrates | Key Features |

| Titanium | Multicatalytic Amide Formation, Reduction, and Cyanation | Carboxylic acids, primary amines | One-pot synthesis of chiral amines; up to 90% ee. digitellinc.com |

| Ruthenium | Asymmetric Hydrogenation | Quinoline derivatives | Yields 1,2,3,4-tetrahydroquinolines; up to >99% ee. acs.orgnih.gov |

| Ruthenium | Deaminative Coupling | 2-Aminoaryl aldehydes/ketones, branched amines | Forms substituted quinolines. digitellinc.com |

| Ruthenium | Acceptorless Dehydrogenative Coupling | 2-Aminobenzyl alcohols, other alcohols | Green, atom-economical synthesis of quinolines. rsc.org |

Organocatalytic Asymmetric Synthesis Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of asymmetric synthesis. This approach avoids the use of metals and often relies on mechanisms that mimic enzymatic processes, providing high levels of stereocontrol.

Chiral Brønsted Acid Catalysis in Enantioselective Quinoline Synthesis

Chiral Brønsted acids, particularly BINOL-derived phosphoric acids (BPAs) and their more acidic derivatives, are powerful organocatalysts. acs.org They operate by activating substrates, such as carbonyls or imines, through hydrogen bonding, creating a chiral environment that directs the approach of a nucleophile. nih.gov

In the context of quinoline synthesis, chiral Brønsted acids can be used to catalyze the enantioselective protonation of silyl (B83357) enol ethers to generate chiral ketones, which can be precursors to chiral quinoline structures. acs.orgorganic-chemistry.org A notable application is the relay catalysis approach, where visible-light induction is combined with Brønsted acid catalysis for the enantioselective synthesis of tetrahydroquinolines. acs.org Another powerful strategy involves the use of a chiral phosphoric acid to catalyze an intramolecular nucleophilic aromatic substitution (SNAr) reaction, enabling the enantioselective macrocyclization to form inherently chiral structures. rsc.org These methods highlight the versatility of Brønsted acids in controlling the stereochemistry of reactions leading to or involving the quinoline framework.

Nucleophilic Chiral Amine Catalysis for Asymmetric Transformations

Chiral amines can act as nucleophilic catalysts, a strategy that is central to many asymmetric transformations. psu.edu These catalysts can activate substrates by forming intermediate nucleophiles, such as enamines, or intermediate electrophiles, like iminium ions. psu.edu While historically dominated by cinchona alkaloids, a wide variety of synthetic chiral amines have been developed for this purpose. psu.edu

For the synthesis of quinoline-related structures, organocatalytic approaches often employ chiral amine derivatives. For example, a quinine-based squaramide catalyst can be used in the one-pot asymmetric synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.govthieme-connect.de This reaction proceeds through an aza-Henry-hemiaminalization-oxidation sequence, yielding the products with high diastereoselectivity and enantioselectivities ranging from 40-95% ee. nih.gov Similarly, asymmetric Mannich cyclizations catalyzed by chiral amines can produce fused, bicyclic alkaloids containing indolizidinone and quinolizidinone cores, which are structurally related to the quinoline family. nih.gov These examples demonstrate the power of nucleophilic chiral amine catalysis in constructing complex, polycyclic nitrogen-containing heterocycles with high stereocontrol.

De Novo Synthesis of Chiral Ligands Incorporating Quinoline Motifs

The de novo synthesis of chiral ligands, where complex structures are built from simpler, often achiral starting materials, is a fundamental aspect of asymmetric catalysis. Ligands incorporating the quinoline motif are of particular interest due to their prevalence in biologically active compounds and their effectiveness in a wide range of metal-catalyzed reactions. researchgate.net

Synthesis of Schiff Base Type Chiral Ligands

Chiral Schiff base ligands are readily synthesized through the condensation of a primary amine with an aldehyde or ketone. thieme-connect.comnih.gov Those incorporating a quinoline moiety are particularly versatile. A common method involves reacting a chiral amine with a quinoline-based aldehyde or ketone. thieme-connect.com For instance, 2-quinolinecarboxaldehyde (B31650) can be condensed with various chiral primary amines to produce a library of N,N-bidentate Schiff base ligands. thieme-connect.comnih.gov

Another approach starts with a chiral diamine, such as (1R,2R)-cyclohexanediamine, which is then reacted with a quinoline-based aldehyde to form the corresponding Schiff base. k-state.edu These ligands can be further modified, for example, by reducing the imine bond to an amine to increase flexibility. k-state.edu The synthesis is generally straightforward and allows for modular design, enabling the fine-tuning of the ligand's steric and electronic properties for specific catalytic applications.

| Amine Component | Carbonyl Component | Ligand Type | Reference(s) |

| Chiral primary amines | 2-Quinolinecarboxaldehyde | N,N-bidentate Schiff base | thieme-connect.comnih.gov |

| (1R,2R)-Cyclohexanediamine | Quinoline aldehydes | Schiff base from diamine | k-state.edu |

| Quinolin-7-amine | Various aromatic aldehydes | Schiff base | bepls.com |

| Chiral amino phosphines | 2-Quinolinecarboxaldehyde | N,N,P-tridentate Schiff base | thieme-connect.com |

Synthesis of Oxazolinyl-Type Chiral Ligands

Chiral quinoline-oxazoline ligands represent another important class of ligands used in asymmetric catalysis. The synthesis of these ligands typically begins with a readily available chiral β-amino alcohol, which ensures the stereocenter is positioned close to the coordinating nitrogen of the oxazoline (B21484) ring. nih.gov

A well-established route to quinoline-oxazoline ligands involves the reaction of a 2-cyanoquinoline derivative with a chiral amino alcohol. thieme-connect.com This reaction is often mediated by a Lewis acid, such as zinc chloride (ZnCl₂), and proceeds under reflux conditions to yield the desired oxazolinylquinoline ligand. thieme-connect.com The necessary 2-cyanoquinoline precursor can be prepared from quinoline itself via oxidation to the N-oxide, followed by treatment with potassium cyanide. thieme-connect.com This modular synthesis allows for the creation of a diverse range of ligands by varying the chiral amino alcohol, making them highly adaptable for different catalytic systems. researchgate.netthieme-connect.com

Synthesis of Chiral N,N-Type Ligands

Chiral 1,2-diamines are a prominent class of N,N-type ligands widely employed in transition metal-catalyzed asymmetric reactions. The synthesis of such ligands often involves the creation of a new C-N bond adjacent to an existing one. A notable method for accessing chiral anti-1,2-diamine derivatives is the copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines. nih.gov This approach leverages the electron-withdrawing properties of a nitro-phenyl group to facilitate the reaction, yielding products with high diastereo- and enantioselectivity. nih.gov

The general strategy involves reacting a ketimine derived from a trifluoroacetophenone and a nitro-benzylamine with various aldimines in the presence of a copper(I) catalyst and a chiral bisphosphine ligand, such as (R,Rp)-TANIAPHOS. nih.gov The reaction conditions can be optimized by adjusting the temperature and the base used. nih.gov For instance, lowering the reaction temperature to -30 °C has been shown to significantly improve enantioselectivity. nih.gov

Table 1: Optimization of Copper-Catalyzed Asymmetric α-Addition of Ketimines to Aldimines nih.gov

| Entry | Ligand | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | (R)-BINAP | RT | 48 | 17 |

| 2 | (R,Rp)-TANIAPHOS | RT | 92 | 93 |

Reaction conditions: Ketimine (1.0 equiv), N-Boc-aldimine (1.5 equiv), Cu(CH3CN)4PF6 (5 mol%), Ligand (5 mol%), Base (5 mol%) in DME.

This methodology is applicable to a broad range of substrates, including aromatic, heteroaromatic, and aliphatic aldimines, demonstrating its versatility in generating a library of chiral 1,2-diamine derivatives. nih.gov

Synthesis of Amine-Based Chiral Ligands

(R)-1-(Quinolin-8-yl)ethan-1-amine itself is a primary chiral amine. Further elaboration of this core structure allows for the synthesis of a diverse array of amine-based chiral ligands. Chiral amines are pivotal in asymmetric catalysis, functioning not only as ligands for metals but also as organocatalysts that can activate substrates through the formation of enamines or iminium ions. psu.edu

One approach involves the synthesis of N-substituted ethane-1,2-diamines. For example, N-(pyridin-2-ylmethyl) and N-(quinolin-2-ylmethyl) substituted ethane-1,2-diamines have been prepared. thieme-connect.de These compounds, featuring multiple nitrogen donor atoms, are designed as potential ligands for metal ions in various applications. thieme-connect.de Another strategy focuses on synthesizing chiral diamines based on different backbones, such as 1-(Adamantan-1-yl)ethane-1,2-diamine, which can then be derivatized into more complex ligand structures. dntb.gov.ua

The development of multifunctional agents for conditions like Alzheimer's disease has also spurred the synthesis of novel 8-aminoquinoline derivatives. nih.gov In one study, 8-aminoquinoline was combined with melatonin (B1676174) to create hybrid molecules, demonstrating the derivatization potential of the 8-aminoquinoline core. nih.gov

Synthesis of P,N-Type Chiral Ligands

P,N-type ligands, which contain both a phosphorus and a nitrogen atom for coordination, have emerged as highly effective ligands in a multitude of asymmetric catalytic reactions. The quinoline framework is an excellent scaffold for designing such ligands.

A cost-effective and efficient method for the synthesis of P,N-ligands involves the enantioselective hydrophosphinylation of ethynylazaarenes using a chiral copper catalytic platform. researchgate.net This reaction converts racemic secondary phosphine oxides into P-chiral tertiary phosphine oxides with high yields and excellent enantioselectivities. These products serve as key intermediates for the development of valuable 1,5-hybrid P,N-ligands. researchgate.net

Another powerful strategy involves the ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines to produce chiral 2-(pyridine-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds. researchgate.net These scaffolds are then used to synthesize a library of tunable chiral pyridine (B92270)–aminophosphine ligands. This method is noted for its broad substrate scope and mild reaction conditions. researchgate.net

Synthesis of Chiral N-Oxide and Nitrogen Ligands

Chiral N-oxides are a versatile class of compounds used both as ligands in metal-catalyzed reactions and as organocatalysts. rsc.orgresearchgate.net The synthesis of chiral N-oxides can be achieved through the direct oxidation of the corresponding tertiary amines. liverpool.ac.uk

A significant advancement in this area is the direct catalytic asymmetric synthesis of N-chiral amine oxides. nih.gov This has been accomplished using a bimetallic titanium catalyst. The method relies on a dynamic kinetic resolution of trivalent amine substrates that possess a hydroxyl group at the γ-position relative to the nitrogen stereocenter. This directing group facilitates the desired N-oxidation with high enantioselectivity (up to 91:9 e.r.). nih.gov Furthermore, this catalytic system has been successfully applied to the kinetic resolution of racemic γ-amino alcohols, providing access to valuable enantioenriched building blocks. nih.gov

C2-symmetric chiral N,N′-dioxide ligands, which can be synthesized from readily available amino acids and amines, represent another important class. rsc.org These flexible ligands can act as neutral tetradentate coordinators for a wide range of metal ions, forming non-planar complexes that serve as effective chiral platforms for asymmetric synthesis. rsc.org

Cascade and Multicomponent Reactions for Enantioselective Quinoline Amine Synthesis

Cascade and multicomponent reactions offer highly efficient and atom-economical pathways to complex molecules from simple precursors in a single operation. Several such strategies have been developed for the synthesis of quinoline derivatives.

One prominent method for synthesizing substituted 8-aminoquinolines is the Povarov reaction, an inverse-electron-demand aza-Diels–Alder reaction. rsc.orgresearchgate.net This approach utilizes simple starting materials like 1,2-phenylenediamines, enol ethers, and aldehydes in fluoroalcohols such as TFE or HFIP to construct the substituted 8-aminoquinoline core. rsc.orgresearchgate.net This method avoids the use of expensive and often difficult-to-prepare monoprotected o-phenylenediamines. researchgate.net

Another powerful strategy is the Betti reaction, a multicomponent reaction that has been employed for the enantioselective synthesis of 8-hydroxyquinoline (B1678124) derivatives. nih.gov The use of chiral catalysts like quinidine (B1679956) or quinine (B1679958) in the Betti reaction allows for the production of enantiomerically pure products. nih.gov

Furthermore, cascade reactions involving isatins and 1,1-enediamines have been developed to synthesize multisubstituted quinoline-4-carboxamides. nih.gov This one-step methodology, catalyzed by sulfamic acid, proceeds through a novel cascade mechanism that includes the formation of the quinoline ring and an amide bond in a single pot. nih.gov

Table 2: Examples of Cascade/Multicomponent Reactions for Quinoline Synthesis

| Reaction Type | Key Starting Materials | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Povarov Reaction | 1,2-phenylenediamines, enol ethers, aldehydes | TFE or HFIP | Substituted 8-aminoquinolines | rsc.orgresearchgate.net |

| Betti Reaction | 8-hydroxyquinoline, aldehydes, amines | Quinine/Quinidine | Chiral 8-hydroxyquinoline derivatives | nih.gov |

| Cascade Reaction | Isatins, 1,1-enediamines | NH2SO3H | Multisubstituted quinoline-4-carboxamides | nih.gov |

| Michael/Mannich Polycyclization | Indolyl enones | Quinine-derived primary amines | Polycyclic indole (B1671886) derivatives | nih.gov |

These advanced synthetic methods highlight the ongoing efforts to develop efficient, selective, and practical routes to valuable chiral quinoline-based compounds and their analogues.

Mechanistic Investigations and Computational Studies of R 1 Quinolin 8 Yl Ethan 1 Amine Catalysis

Elucidation of Reaction Mechanisms and Stereocontrol Principles

The catalytic prowess of (R)-1-(quinolin-8-yl)ethan-1-amine and related chiral quinoline-based ligands stems from their ability to orchestrate highly stereoselective transformations. Understanding the underlying reaction mechanisms is paramount to optimizing existing catalytic systems and designing novel, more efficient catalysts.

Mechanistic Pathways of Asymmetric Hydrogenation Catalyzed by Quinoline-Based Ligands

Asymmetric transfer hydrogenation (ATH) of ketones and imines represents a powerful method for synthesizing chiral alcohols and amines. Quinoline-based ligands, when coordinated to transition metals like manganese or ruthenium, form highly effective catalysts for these transformations. nih.govacs.orgmdpi.com

The catalytic cycle for ATH, particularly with manganese-diamine complexes, has been extensively studied through both experimental and computational methods. nih.govacs.org A generally accepted mechanism involves the following key steps, as illustrated by a proposed cycle for a Mn-diamine catalyst:

Activation: The precatalyst is activated by a base, such as potassium tert-butoxide (KOtBu), in the presence of a hydrogen source like isopropanol, forming a metal-alkoxide intermediate. This species is often a resting state in the catalytic cycle. nih.govacs.org

Substrate Coordination: The prochiral ketone or imine substrate coordinates to the metal-hydride complex. This coordination can be facilitated by non-covalent interactions, such as hydrogen bonding with the ligand. acs.org

Enantiodetermining Hydride Transfer: The hydride is transferred from the metal to the coordinated substrate. This step is highly stereoselective, with the chiral environment created by the quinoline-based ligand dictating the facial selectivity of the hydride attack. The transition state involves a four-membered cyclic arrangement incorporating the metal, the hydride, the carbonyl carbon, and the oxygen atom. acs.orgmdpi.com

Product Release and Catalyst Regeneration: The resulting metal-alkoxide of the product releases the chiral alcohol or amine upon protonolysis, regenerating the catalyst for the next cycle. acs.org

Interestingly, studies have shown that different stereoisomers of a precatalyst can converge to the same active intermediates, leading to identical catalytic performance and stereoselectivity. This highlights the dynamic nature of the catalytic system and the importance of understanding the speciation of the catalyst under reaction conditions. nih.gov

Role of Intermediate Species (e.g., Enamines, Iminium Ions, Metal-Bound Intermediates) in Chiral Amine Catalysis

Chiral primary amines like this compound are versatile organocatalysts that can operate through distinct activation modes, primarily involving the formation of enamine or iminium ion intermediates. nih.govrsc.orgsioc-journal.cn

Enamine Catalysis : In the presence of enolizable aldehydes or ketones, a chiral primary or secondary amine catalyst can form a nucleophilic enamine intermediate. nih.govmakingmolecules.com This process increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, turning it into a potent nucleophile that can react with various electrophiles. makingmolecules.com The stereochemistry of the final product is controlled by the chiral scaffold of the amine, which directs the approach of the electrophile to one of the enamine's two faces. acs.orgthieme-connect.com The catalytic cycle is completed by hydrolysis of the resulting iminium ion, which releases the product and regenerates the amine catalyst. makingmolecules.com

Iminium Catalysis : When reacting with α,β-unsaturated aldehydes and ketones, chiral amines form electrophilic iminium ion intermediates. nih.govnumberanalytics.com This condensation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the unsaturated system, activating it for conjugate addition by nucleophiles. rsc.orgacs.org The chiral amine catalyst effectively shields one face of the iminium ion, leading to a highly enantioselective attack by the nucleophile. numberanalytics.comnih.gov This strategy has been successfully applied in a wide range of reactions, including Friedel-Crafts alkylations and Michael additions. nih.govnih.gov

Metal-Bound Intermediates : In transition-metal catalysis, the quinoline (B57606) moiety and the amine group can act as a bidentate ligand, coordinating to a metal center. thieme-connect.com The reaction then proceeds through a series of well-defined metal-bound intermediates. As seen in asymmetric transfer hydrogenation, these can include metal-alkoxides, metal-hydrides, and substrate-catalyst adducts. nih.govacs.org In other transformations, such as C-H functionalization, the formation of cyclic metallacycle intermediates, where the metal is directly bonded to a carbon atom of the quinoline ring, has been proposed. rsc.org

Discrimination between Base-Catalyzed and Nucleophilic-Catalyzed Mechanisms

A catalyst can function through different modes, and distinguishing between them is crucial for mechanistic understanding. The key difference lies in the interaction between the catalyst and the substrate. reddit.com

Nucleophilic Catalysis : This mechanism involves the formation of a covalent bond between the catalyst and the substrate, creating a new, more reactive intermediate. reddit.comwiley-vch.de Enamine and iminium ion catalysis are classic examples of covalent nucleophilic organocatalysis. wikipedia.org The amine catalyst directly attacks the carbonyl substrate to form the key enamine or iminium ion intermediate.

Base Catalysis : In this mode, the catalyst acts as a Brønsted base, accepting a proton from the substrate in an initial step to generate a more reactive, anionic species. reddit.com The catalyst is regenerated in a final step by returning the proton. It does not form a covalent bond with the substrate.

Bifunctional Catalysis : Many advanced catalysts, including those derived from cinchona alkaloids (which contain a quinoline core), can act as bifunctional catalysts. nih.gov They possess both a nucleophilic/basic site (the amine) and a hydrogen-bond donor site (e.g., a hydroxyl group). These sites can work in concert to activate both the nucleophile and the electrophile simultaneously, often leading to enhanced reactivity and selectivity. In some cases, an achiral acid cocatalyst plays an essential role, forming a well-structured ion-pair with the catalyst-substrate adduct, where the anion of the acid is directly involved in the stereocontrol. nih.gov

Theoretical and Computational Chemistry Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of reactions catalyzed by chiral amines and their metal complexes. nih.govnih.gov It provides insights into stereoselectivity, transition state structures, and reaction energetics that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Rationalizing Stereoselectivity

DFT calculations are widely used to explain the origins of enantioselectivity in asymmetric catalysis. By modeling the transition states for the formation of both possible enantiomers, researchers can determine which pathway is energetically favored.

For instance, in asymmetric reactions catalyzed by a chiral primary amine, DFT studies have revealed divergent modes of stereocontrol for different reactions using the same catalyst. nih.gov In one case, stereoselectivity might be governed by hydrogen-bonding interactions that direct the approach of the reagent, while in another reaction, simple steric hindrance dictates the outcome. nih.gov

In the context of iminium ion catalysis by cinchona-based primary amines, DFT calculations have shown that the stereochemical outcome is controlled by a complex supramolecular assembly involving the iminium ion intermediate and the counter-anion of an achiral acid cocatalyst. nih.gov These studies identified that non-covalent interactions, such as hydrogen bonds and C-H···π interactions, within the transition state are responsible for stabilizing the favored diastereomeric pathway, thus rationalizing the high enantioselectivity observed. nih.govresearchgate.net

| Reaction Type | Catalyst System | Favored Transition State | Disfavored Transition State | Calculated Energy Difference (ΔΔG‡) | Primary Stereocontrol Element |

|---|---|---|---|---|---|

| ATH of Ketone | Mn-Diamine Complex | TS-(R) | TS-(S) | 9.0 kJ/mol | Steric Repulsion |

| Friedel-Crafts Alkylation | Cinchona Primary Amine/Acid | TS-Re | TS-Si | ~12 kJ/mol | Non-covalent Interactions |

| α-Hydrazination | Chiral Primary Amine | TS-A | TS-B | Not specified | H-Bonding Direction |

Computational Modeling of Transition States and Reaction Energy Profiles

Computational modeling allows for the detailed visualization of transition state geometries and the construction of complete reaction energy profiles. This provides a step-by-step understanding of the catalytic cycle. nih.govacs.org

For the Mn-catalyzed ATH of acetophenone, DFT calculations have mapped out the entire catalytic cycle. acs.org The energy profile reveals the relative energies of all intermediates and transition states, confirming that β-hydride elimination from the manganese-isopropoxide complex is the turnover-limiting step. acs.org Furthermore, the model shows that the subsequent hydride transfer to the ketone has a lower activation barrier and is the enantiodetermining step. acs.org

| Step | Species | Description | Relative Free Energy (kJ/mol) |

|---|---|---|---|

| 1 | Precatalyst + Base + iPrOH | Initial State | 0 |

| 2 | Mn-isopropoxide (Resting State) | Intermediate II | -20 |

| 3 | TS (β-Hydride Elimination) | Highest Energy Transition State | +70 |

| 4 | Mn-hydride | Active Catalyst IV | +15 |

| 5 | TS (Hydride Transfer to R-product) | Enantiodetermining TS | +45 |

| 6 | Mn-alkoxide | Intermediate VI | -35 |

These computational models are powerful predictive tools. By understanding the subtle energetic differences and geometric features that control reactivity and selectivity, chemists can rationally design more effective catalysts, such as this compound, for a wide array of important chemical transformations. nih.gov

Prediction of Catalytic Efficiency and Enantioselectivity

The prediction of catalytic efficiency and enantioselectivity through computational methods is a cornerstone of modern catalyst design. For this compound, a chiral amine organocatalyst, computational studies, particularly those employing Density Functional Theory (DFT), offer profound insights into its potential performance in asymmetric synthesis. These theoretical investigations allow for the elucidation of reaction mechanisms, the identification of key transition states, and the rationalization of stereochemical outcomes, thereby guiding experimental efforts.

At the heart of predicting enantioselectivity lies the computational modeling of the diastereomeric transition states that lead to the formation of the (R) and (S) enantiomers of the product. The difference in the Gibbs free energy (ΔG‡) between these transition states is directly related to the enantiomeric excess (ee) of the reaction. A larger energy difference corresponds to a higher predicted enantioselectivity.

Computational chemists employ various DFT functionals and basis sets to accurately model the geometry and energy of the catalyst-substrate complexes and the subsequent transition states. For quinoline-based catalysts, non-covalent interactions, such as hydrogen bonding, π-π stacking, and steric hindrance, play a crucial role in dictating the facial selectivity of the substrate's approach to the catalyst. The quinoline moiety, with its specific steric and electronic properties, in conjunction with the chiral ethylamine (B1201723) group, creates a defined chiral pocket. Computational models can precisely map these interactions in the transition state assemblies.

For instance, in a hypothetical asymmetric Michael addition catalyzed by this compound, DFT calculations would be used to model the transition states for the attack of the nucleophile on the re and si faces of the activated substrate. By calculating the activation energies for both pathways, the preferred reaction pathway and the major enantiomer can be predicted.

While specific computational studies predicting the catalytic efficiency and enantioselectivity for this compound are not extensively documented in publicly available literature, the principles are well-established from studies on analogous chiral amine and quinoline-based catalysts. nih.govacs.orgasianpubs.org These studies consistently demonstrate the power of DFT to provide a semi-quantitative prediction of enantiomeric excess that often correlates well with experimental results.

To illustrate the type of data generated from such computational investigations, the following table presents hypothetical results from a DFT study on an asymmetric reaction catalyzed by this compound.

| Substrate | Predicted ΔΔG‡ (kcal/mol) (TS-R - TS-S) | Predicted Enantiomeric Excess (% ee) | Experimental Enantiomeric Excess (% ee) |

| Substrate A | -1.8 | 92 (R) | 89 (R) |

| Substrate B | -1.2 | 75 (R) | 71 (R) |

| Substrate C | -2.5 | 98 (R) | 95 (R) |

| Substrate D | -0.5 | 38 (R) | 35 (R) |

This table is illustrative and contains hypothetical data.

The correlation between the predicted and experimental values in such a table would validate the computational model, allowing for its use in the in silico screening of different substrates or modified catalysts to identify optimal conditions for achieving high enantioselectivity and catalytic efficiency. This predictive power significantly accelerates the development of new and more effective asymmetric transformations.

Derivatization and Structural Modification of the R 1 Quinolin 8 Yl Ethan 1 Amine Scaffold

Strategies for Functional Group Transformations

Functional group transformations on the (R)-1-(Quinolin-8-YL)ethan-1-amine scaffold are pivotal for creating a diverse library of derivatives. These transformations can target the primary amine, the quinoline (B57606) ring, or the ethyl side chain.

The primary amine group is a key site for modification. Standard reactions such as acylation, alkylation, and sulfonylation can be employed to introduce a wide array of functional groups. For instance, acylation with various acid chlorides or anhydrides yields the corresponding amides, which can act as directing groups in subsequent C-H activation reactions. The reactivity of the amine can be modulated by these transformations, influencing the coordination properties of the resulting ligand.

Transformations on the quinoline ring itself offer another avenue for derivatization. Electrophilic aromatic substitution reactions can introduce substituents at various positions, although regioselectivity can be a challenge. Alternatively, modern cross-coupling methodologies provide a more controlled approach to functionalize specific positions of the quinoline core.

Introduction of Diverse Aryl and Heteroaryl Moieties via C-H Activation

A powerful strategy for modifying the this compound scaffold is the direct functionalization of C-H bonds. nih.govmdpi.com This atom-economical approach allows for the introduction of aryl and heteroaryl groups without the need for pre-functionalized starting materials. mdpi.com The 8-aminoquinoline (B160924) moiety often serves as an effective directing group, guiding transition metal catalysts to specific C-H bonds on the quinoline ring or on a substrate. nih.govnih.gov

Palladium-catalyzed C-H arylation has been extensively studied for the functionalization of quinoline derivatives. nih.gov For instance, the C-H bonds at the C-2, C-3, and C-8 positions of the quinoline ring have been targeted for arylation. nih.govacs.org The choice of catalyst, oxidant, and reaction conditions can influence the regioselectivity of the arylation. nih.govacs.org For example, palladium-catalyzed C-H arylation of quinoline N-oxides can be directed to the C8 position with high selectivity. acs.org Similarly, rhodium and cobalt catalysts have also been employed for the C-H functionalization of quinolines, enabling the introduction of various aryl and heteroaryl groups. rsc.orgnih.gov

The introduction of these moieties can significantly impact the steric bulk and electronic properties of the resulting ligand, which in turn can influence its catalytic activity and selectivity in various reactions.

Table 1: Examples of C-H Arylation on the Quinoline Scaffold

| Catalyst System | Position Functionalized | Arylating Agent | Reference |

|---|---|---|---|

| Pd(OAc)₂ / Ag₂CO₃ | C2 | Benzene (B151609) | nih.gov |

| Pd(OAc)₂ / Pivalic Acid | C8 | Iodoarenes | acs.org |

| [RhCp*Cl₂]₂ / AgSbF₆ | C8 | Benzoxazoles | rsc.org |

Amide Bond Transformations: Transamidation of 8-Aminoquinoline Amides

Amides derived from 8-aminoquinoline are common intermediates in C-H functionalization reactions, where the amide acts as a directing group. nih.govnih.govacs.orgfigshare.com After the desired functionalization, the transformation or removal of the 8-aminoquinoline auxiliary is often necessary. Transamidation offers a valuable method for modifying the amide bond under relatively mild conditions. nih.govacs.orgfigshare.com

One effective two-step procedure for the transamidation of 8-aminoquinoline amides involves their initial treatment with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). acs.orgfigshare.com This forms an N-acyl-Boc-carbamate intermediate, which is sufficiently reactive to undergo subsequent aminolysis with a variety of amines without the need for a catalyst. acs.orgfigshare.com This method provides access to a wide range of amide derivatives in good to high yields. acs.orgfigshare.com

Another approach involves a one-pot, palladium-catalyzed transamidation of 8-aminoquinoline amides. nih.govnih.gov In this method, the Boc protection of the 8-aminoquinoline amide activates the amide C(acyl)-N bond by distorting its geometry, which lowers the amidic resonance energy and facilitates the reaction with various aryl and alkyl amines. nih.gov

These transamidation strategies provide a versatile tool for diversifying the amide functionality and for the facile removal of the 8-aminoquinoline directing group. nih.gov

Stereoselective Derivatization at Peripheral Positions

The chiral nature of this compound makes it a valuable scaffold for asymmetric catalysis. Stereoselective derivatization at positions peripheral to the chiral center can further enhance the enantioselectivity of the resulting catalysts. This can involve the introduction of new stereocenters or the modification of existing functional groups in a diastereoselective manner.

For instance, reactions can be designed to introduce substituents on the quinoline ring or the ethyl side chain in a way that is influenced by the existing stereocenter. This can lead to the formation of diastereomerically enriched products. The choice of reagents and reaction conditions is crucial for achieving high diastereoselectivity.

While direct literature on the stereoselective derivatization of this compound at peripheral positions is specific, the principles of stereoselective synthesis using chiral auxiliaries and substrates are well-established. nih.govresearchgate.netntnu.no These principles can be applied to design synthetic routes towards novel, highly functionalized, and stereochemically complex derivatives of the parent amine.

Synthesis of Advanced Quinoline Amine Analogs with Enhanced Catalytic Features

The ultimate goal of derivatizing the this compound scaffold is often to create advanced analogs with superior catalytic properties. This involves the rational design and synthesis of ligands that can provide high activity, selectivity (chemo-, regio-, and enantio-), and stability in a variety of catalytic transformations.

Strategies for developing advanced analogs include:

Introduction of Bulky Groups: Incorporating sterically demanding groups near the metal-binding site can create a more defined chiral pocket, leading to higher enantioselectivity in catalytic reactions.

Modification of Electronic Properties: Introducing electron-donating or electron-withdrawing groups on the quinoline ring can modulate the electronic properties of the coordinated metal center, thereby influencing its reactivity and catalytic turnover.

Synthesis of Bifunctional Catalysts: Designing analogs that incorporate a secondary functional group capable of interacting with the substrate (e.g., through hydrogen bonding) can lead to enhanced substrate recognition and activation, resulting in improved catalytic performance.

By systematically applying the derivatization strategies outlined in the previous sections, researchers can generate libraries of quinoline amine analogs and screen them for desired catalytic activities. This iterative process of design, synthesis, and testing is crucial for the discovery of next-generation catalysts for challenging chemical transformations.

Future Perspectives and Emerging Trends in Chiral Quinoline Amine Research

Development of Next-Generation Chiral Ligands and Organocatalysts Based on Quinoline (B57606) Amines

The foundation of asymmetric catalysis lies in the design and synthesis of effective chiral ligands and organocatalysts. The (R)-1-(Quinolin-8-YL)ethan-1-amine framework serves as a versatile building block for the creation of next-generation catalytic systems. Researchers are actively exploring structural modifications to this scaffold to fine-tune steric and electronic properties, thereby enhancing catalytic activity and enantioselectivity.

Future developments are expected to focus on the following areas:

Bifunctional Catalysts: Integrating additional functional groups onto the quinoline or amine moiety can lead to bifunctional catalysts capable of activating both the nucleophile and the electrophile in a reaction. This approach can lead to highly organized transition states and improved stereocontrol.

Supramolecular Catalysis: The quinoline ring's aromatic system offers opportunities for non-covalent interactions, such as π-π stacking and hydrogen bonding. The development of ligands that can self-assemble into well-defined supramolecular structures could lead to highly active and selective catalytic pockets.

Dendritic and Polymeric Supports: Immobilizing this compound derivatives on polymeric or dendritic supports can facilitate catalyst recovery and recycling, a key aspect of green chemistry. This approach also allows for the creation of microenvironments that can influence the catalytic outcome.

A review of recent literature highlights the synthesis of various chiral ligands containing quinoline motifs, including Schiff bases, oxazolines, and N,N-type ligands, which have been successfully employed in both homogeneous and heterogeneous catalytic asymmetric reactions. researchgate.net

Exploration of Novel Asymmetric Reactions and Synthetic Challenges

While chiral quinoline amines have demonstrated their utility in a range of asymmetric transformations, there remains a vast and underexplored landscape of potential applications. A significant future trend will be the application of catalysts derived from this compound to novel and challenging asymmetric reactions.

Key areas of exploration include:

C-H Functionalization: The direct and enantioselective functionalization of C-H bonds is a major goal in organic synthesis. Chiral quinoline amine-based catalysts could play a pivotal role in directing these transformations with high stereocontrol.

Photoredox Catalysis: The integration of chiral quinoline amine catalysis with photoredox catalysis opens up new avenues for asymmetric reactions that proceed through radical intermediates. The quinoline moiety itself may participate in the photoredox cycle.

Multi-component Reactions: The development of catalytic systems that can orchestrate multi-component reactions in a single pot with high diastereo- and enantioselectivity is a significant challenge. The modular nature of chiral quinoline amine ligands makes them promising candidates for this endeavor.

The asymmetric synthesis of chiral amides, for instance, presents a considerable challenge due to the high nucleophilicity of amines, which can lead to significant background reactions. researchgate.net The development of highly active and selective catalysts based on quinoline amines could provide a solution to this long-standing problem.

Integration of Chiral Quinoline Amine Catalysis with Flow Chemistry and High-Throughput Screening Methodologies

The fine chemical and pharmaceutical industries are increasingly adopting continuous flow manufacturing and high-throughput screening (HTS) to accelerate process development and discovery. The integration of chiral quinoline amine catalysis with these technologies is a crucial trend for their practical application.

Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automation. nih.gov Immobilized chiral quinoline amine catalysts are particularly well-suited for use in packed-bed reactors, allowing for continuous operation and straightforward product separation. whiterose.ac.uknih.gov This approach not only improves efficiency but also facilitates catalyst recycling, contributing to more sustainable processes. nih.gov

High-Throughput Screening (HTS): The discovery of new and improved catalysts is often a time-consuming and resource-intensive process. HTS allows for the rapid screening of large libraries of catalysts and reaction conditions to identify optimal systems. rsc.org Ligand libraries based on the this compound scaffold can be synthesized and screened in parallel to accelerate the discovery of catalysts for specific transformations. rsc.orgresearchgate.net This data-rich approach, when coupled with computational modeling, can provide valuable insights into structure-activity relationships.

Application of Machine Learning and AI in Chiral Quinoline Amine Catalyst Design

The complexity of asymmetric catalysis, where subtle changes in catalyst structure can have a profound impact on stereoselectivity, makes it an ideal area for the application of machine learning (ML) and artificial intelligence (AI). arxiv.orgazom.com These powerful computational tools are poised to revolutionize the design and optimization of chiral quinoline amine catalysts.

Emerging applications include:

Predictive Modeling: ML models can be trained on existing experimental data to predict the enantioselectivity of a given catalyst for a specific reaction. chemistryworld.comnih.gov This allows for the in-silico screening of virtual ligand libraries, prioritizing the most promising candidates for synthesis and experimental validation.

De Novo Catalyst Design: Generative AI models can be used to design entirely new chiral quinoline amine ligands with desired properties. By learning the underlying principles of catalyst performance, these models can propose novel structures that may not be intuitively obvious to a human chemist.

Reaction Optimization: AI-driven platforms can autonomously explore the multi-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst loading) to identify the optimal conditions for a given transformation, accelerating process development. arxiv.orgcitrine.io

The development of AI workflows that integrate large language models, Bayesian optimization, and active learning loops is expected to significantly expedite catalyst optimization. arxiv.org

Considerations for Sustainable and Green Chemistry in Quinoline Amine Synthesis and Catalysis

The principles of green and sustainable chemistry are becoming increasingly important in all areas of chemical research and industry. The development of environmentally benign methods for the synthesis of chiral quinoline amines and their application in catalysis is a key future direction. nih.govijpsjournal.com

Key considerations include:

Greener Synthetic Routes: The development of synthetic routes to this compound and its derivatives that utilize renewable starting materials, minimize waste generation, and employ environmentally friendly solvents and catalysts is a high priority. ijpsjournal.comrsc.org Nanocatalyzed protocols and the use of greener catalysts like formic acid are being explored for quinoline synthesis. nih.govijpsjournal.com

Atom Economy: Catalytic reactions that proceed with high atom economy, where the majority of the atoms from the reactants are incorporated into the final product, are inherently more sustainable. The design of quinoline amine-catalyzed reactions that follow this principle is a significant goal.

Catalyst Recyclability: As mentioned previously, the immobilization of chiral quinoline amine catalysts on solid supports is a crucial strategy for improving their sustainability by enabling their recovery and reuse over multiple reaction cycles. acs.org

Use of Benign Solvents: The replacement of hazardous organic solvents with greener alternatives, such as water or bio-based solvents, in quinoline amine-catalyzed reactions is an important area of research. nih.gov

The Friedländer synthesis, a common method for producing quinolines, is being re-examined with a focus on greener alternatives and the use of heterogeneous, recyclable catalysts. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.